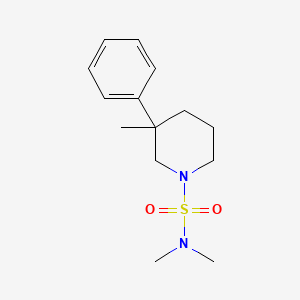

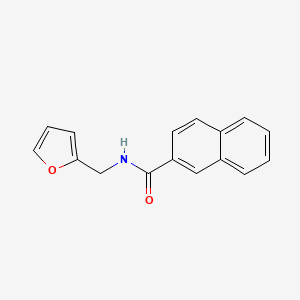

![molecular formula C18H17N3S B5535512 3'-(2-thienyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5535512.png)

3'-(2-thienyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- This compound is part of a class of chemicals known for their complex molecular structures and potential in various applications, including pharmaceuticals. Its synthesis and properties have been a subject of study in heterocyclic chemistry.

Synthesis Analysis

- The synthesis involves multiple steps, including condensation and cyclization reactions. For example, Markosyan et al. (2000) described the synthesis of a similar compound, 2-methyl-6-oxo-7,8-dihydrospiro(benzo[h]-triazolo[3,4-b]quinazoline-7,1′-cyclopentane), through a series of condensation and cyclization steps (Markosyan et al., 2000).

Molecular Structure Analysis

- The molecular structure of this compound features a spirocyclic framework, which is a characteristic feature of many biologically active molecules. The structural analysis often involves techniques like X-ray crystallography and NMR spectroscopy.

Chemical Reactions and Properties

- The compound exhibits various reactions typical of its functional groups. For example, Zhou et al. (2022) discussed the synthesis of spiro[benzo[d][1,3]oxazine-4,4'-isoquinoline]s, which involves a spirocyclization reaction featuring C(sp2)-H/C(sp3)-H bond cleavage and oxygen insertion (Zhou et al., 2022).

Applications De Recherche Scientifique

Synthesis and Structural Insights

- The synthesis of spirocyclic and fused heterocyclic compounds, including derivatives similar to the specified compound, involves complex reactions between different starting materials. For example, reactions involving cyclopentanone, cyclohexanone, and anthranilamide under specific conditions lead to the formation of structurally related spiro compounds (Klemm et al., 1998). Similarly, the synthesis of spiro[benzo[h]-triazolo[3,4-b]quinazoline] derivatives through reactions involving 4-amino-3-ethoxycarbonyl-1,2-dihydrospiro(naphthalene-2,1′-cyclopentane) highlights the diverse pathways to obtain spirocyclic compounds (Markosyan et al., 2000).

Biological Activity and Pharmacological Potential

- The potential biological activity and pharmacological properties of spirocyclic compounds and their derivatives have been a subject of interest. For instance, novel 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one derivatives were synthesized, exhibiting significant anti-monoamine oxidase and antitumor activities (Markosyan et al., 2015). These findings underscore the therapeutic potential of spirocyclic compounds in treating various diseases.

Mechanistic Insights and Reaction Pathways

- Studies also provide insights into the reaction mechanisms and pathways leading to the formation of spirocyclic compounds. For example, the oxidative cyclization of benzamides with maleimides, assisted by 8-aminoquinoline and a catalytic amount of Co(OAc)2·4H2O, results in isoindolone spirosuccinimides, demonstrating the intricate mechanisms involved in the synthesis of spiro compounds (Manoharan & Jeganmohan, 2017).

Orientations Futures

Propriétés

IUPAC Name |

3-thiophen-2-ylspiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1'-cyclopentane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3S/c1-2-7-14-13(6-1)12-18(9-3-4-10-18)21-16(14)19-20-17(21)15-8-5-11-22-15/h1-2,5-8,11H,3-4,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUQMAQCPBGXCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC3=CC=CC=C3C4=NN=C(N24)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Thiophen-2-YL)-6H-spiro[[1,2,4]triazolo[3,4-A]isoquinoline-5,1'-cyclopentane] | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

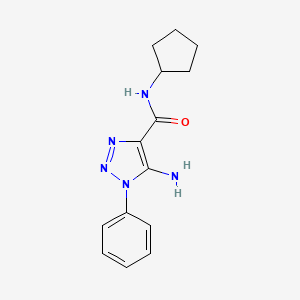

![3-isobutyl-N-methyl-N-[2-(trifluoromethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5535443.png)

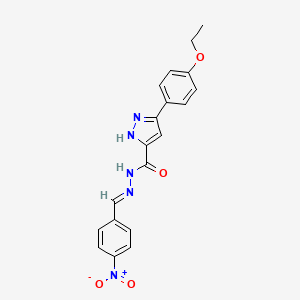

![N'-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B5535460.png)

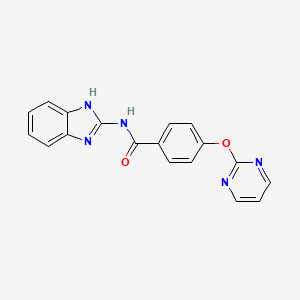

![1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride](/img/structure/B5535474.png)

![6-amino-3-phenyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5535505.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl 4-methylbenzoate](/img/structure/B5535527.png)

![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5535532.png)

![1-[2-(1-piperidinyl)ethyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5535544.png)